2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-2-23-12-16(20)18-14-8-7-13-5-3-9-19(15(13)11-14)25(21,22)17-6-4-10-24-17/h4,6-8,10-11H,2-3,5,9,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSYNVQWLXYUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is typically constructed via cyclization of amino acid derivatives or nitro-substituted precursors. A method adapted from the patent literature involves the cyclization of (R)-3-(4-substituted-phenylamino)valeric acid derivatives under acidic conditions. For the target compound, introducing a nitro group at the para position relative to the amino group ensures subsequent reduction to the 7-amine.
Representative Procedure :
- Starting Material : (R)-3-(4-nitrophenylamino)valeric acid is prepared by coupling 4-nitroaniline with levulinic acid.
- Cyclization : Reacting the amino acid with phosphorus pentoxide (P₂O₅) and methanesulfonic acid (20–30 equiv.) at 65–75°C for 2–4 hours induces cyclization to 7-nitro-1,2,3,4-tetrahydroquinoline.
- Isolation : The product is purified via recrystallization from ethanol, yielding the tetrahydroquinoline core with a nitro group at position 7.
Key Considerations :
- The nitro group serves as a directing group for subsequent functionalization and is later reduced to an amine.
- Cyclization efficiency (∼50–60% yield) depends on the electron-withdrawing nature of the nitro group, which stabilizes the transition state.
Introduction of the Thiophene-2-sulfonyl Group
Sulfonylation of the tetrahydroquinoline’s primary amine at position 1 is achieved using thiophene-2-sulfonyl chloride. This step parallels methodologies reported for N-sulfonyl triazole derivatives and thiophene sulfonamide syntheses.
Procedure :
- Reaction Setup : 7-Nitro-1,2,3,4-tetrahydroquinoline (1 equiv.) is dissolved in dichloromethane (DCM) under nitrogen.
- Sulfonylation : Thiophene-2-sulfonyl chloride (1.2 equiv.) is added dropwise with triethylamine (2.5 equiv.) as a base. The mixture is stirred at 25°C for 12 hours.
- Workup : The organic layer is washed with 1N HCl and brine, dried over Na₂SO₄, and concentrated to yield 1-(thiophene-2-sulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline.
Optimization Insights :
- Excess sulfonyl chloride ensures complete conversion, avoiding residual amine.
- Yields (70–85%) are comparable to those observed in analogous sulfonamide syntheses.
Reduction of the Nitro Group to Amine
Catalytic hydrogenation or chemical reduction converts the 7-nitro group to an amine, enabling subsequent acylation.
Hydrogenation Protocol :
- Substrate : 1-(Thiophene-2-sulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline is dissolved in ethanol.
- Catalyst : Palladium on carbon (10 wt%, 0.1 equiv.) is added under hydrogen atmosphere (1 atm).
- Reaction : Stirred at 25°C for 6 hours, yielding 1-(thiophene-2-sulfonyl)-7-amino-1,2,3,4-tetrahydroquinoline.
Alternative Method :
- Sodium dithionite (Na₂S₂O₄) in aqueous THF at 60°C reduces nitro groups selectively without affecting sulfonamides.
Acylation with 2-Ethoxyacetic Acid
The final step involves coupling the 7-amine with 2-ethoxyacetyl chloride. This mirrors acylations described in CETP inhibitor syntheses.
Acylation Steps :
- Activation : 2-Ethoxyacetic acid (1.5 equiv.) is treated with thionyl chloride (2 equiv.) in DCM to form 2-ethoxyacetyl chloride.
- Coupling : The acyl chloride is added to a solution of 1-(thiophene-2-sulfonyl)-7-amino-1,2,3,4-tetrahydroquinoline and pyridine (2 equiv.) in DCM at 0°C.
- Isolation : After 4 hours, the mixture is washed with NaHCO₃, dried, and purified via column chromatography (SiO₂, ethyl acetate/hexane).
Yield and Purity :
- Typical yields range from 65–75% with >95% purity by HPLC.
- Characterization via ¹H-NMR confirms the ethoxyacetamide moiety (δ 4.12 ppm, q, J=7.0 Hz, OCH₂CH₃).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Research has indicated that this compound exhibits several biological activities:
Antiviral Properties
Recent studies have shown that derivatives of thiophene-fused compounds can inhibit the SARS-CoV-2 main protease, which is crucial for viral replication. The structural modifications in compounds similar to 2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide enhance their binding affinity to the protease, making them potential candidates for antiviral drug development .
Anticancer Activity
The compound has demonstrated promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been observed to exhibit IC50 values in the low micromolar range against human cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
Enzyme Inhibition
There is evidence suggesting that this compound may act as an inhibitor of enzymes relevant to disease progression. For example, it has been noted for its potential inhibitory effects on acetylcholinesterase, which is significant in the context of neurodegenerative diseases .
Case Study 1: Antiviral Efficacy
A study published in Chemical Science explored the antiviral efficacy of thiophene derivatives against SARS-CoV-2. The findings suggested that structural modifications significantly enhanced their potency against the virus's main protease .
Case Study 2: Anticancer Potential
In a comprehensive study on various quinoline derivatives, researchers found that specific modifications led to increased cytotoxicity against several cancer cell lines. The data indicated a correlation between structural features and biological activity, supporting further investigation into the therapeutic potential of such compounds .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiophene sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinoline core may intercalate with DNA or interact with proteins, leading to various biological effects.
Comparison with Similar Compounds
Sulfonyl Group Variations
Acetamide Side Chain Modifications
- Dichlorophenoxyacetamide (): The electron-withdrawing chlorine atoms may enhance electrophilicity, affecting metabolic stability.
Research Findings and Implications
Receptor Selectivity: The thiophene sulfonyl group in the target compound may confer unique selectivity profiles compared to ethanesulfonyl or phenylsulfonyl analogs, as sulfur-containing heterocycles are known to modulate GPCR binding .
Pharmacokinetics : The ethoxy group likely enhances metabolic stability relative to hydroxyethyl or methoxy substituents (e.g., etophylline in ), though in vivo studies are needed.
Synthetic Challenges : Low yields in certain analogs (e.g., 24% in ) underscore the need for optimized coupling conditions when introducing sulfonyl or ethoxy groups.
Biological Activity
2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various research studies.
Chemical Structure and Properties
The compound features a unique structure that combines a tetrahydroquinoline core with a thiophene sulfonyl group. This structural diversity is believed to contribute to its biological activity.
Anticancer Activity
Research has demonstrated that derivatives similar to 2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : Studies indicate that such compounds can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. This has been observed in various cancer cell lines including HeLa and A549 cells .
- Case Study : A derivative of this compound showed an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity compared to standard chemotherapeutics .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- In Vitro Studies : In macrophage cell lines (RAW264.7), the compound significantly reduced pro-inflammatory cytokines and reactive oxygen species (ROS) levels. This suggests a potential role in managing inflammatory diseases .
Antimicrobial Activity
Preliminary studies have indicated that 2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide possesses antimicrobial properties:
- Activity Spectrum : The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria in vitro. For example, it showed an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against Staphylococcus aureus .
Data Summary
| Biological Activity | IC50/MIC Values | Cell Lines/Organisms | References |
|---|---|---|---|
| Anticancer | 10 µM | MCF-7 | |
| Anti-inflammatory | N/A | RAW264.7 | |
| Antimicrobial | 25 µg/mL | Staphylococcus aureus |
Research Findings
Recent studies have focused on the optimization of similar compounds to enhance their biological activity:
- Structural Modifications : Modifications to the thiophene and tetrahydroquinoline moieties have been explored to improve potency and selectivity against cancer cell lines .
- Synergistic Effects : Combining this compound with other therapeutic agents has shown enhanced efficacy in preclinical models, suggesting potential for combination therapies in cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide, and how can reaction yields be optimized?
- Methodology : A multi-step synthesis is typical:
Sulfonylation : React 1,2,3,4-tetrahydroquinolin-7-amine with thiophene-2-sulfonyl chloride in DMF under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours .
Acetylation : Couple the sulfonylated intermediate with 2-ethoxyacetic acid using EDCl/HOBt in dichloromethane at room temperature.
- Optimization : Yields (24–82% in analogous syntheses ) depend on solvent polarity (DMF > THF), stoichiometry (1.2–1.5 eq sulfonyl chloride), and purification via silica gel chromatography (ethyl acetate/hexane gradients). Monitor reaction progress by TLC.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 1H NMR : Key markers include:
- Tetrahydroquinoline CH₂ groups (δ 1.5–2.5 ppm).
- Ethoxy group (δ 1.2–1.4 ppm for CH₃; δ 3.4–3.6 ppm for OCH₂).
- Thiophene protons (δ 7.0–7.5 ppm) .
- Mass Spectrometry : Confirm molecular ion (e.g., m/z 396.08 for C₁₇H₂₀N₂O₄S₂) with ±0.5 Da accuracy. Fragmentation patterns should align with sulfonyl and acetamide cleavage.
Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-SB-674042 for orexin receptors) to measure IC₅₀ values in HEK293 cells expressing OX1R/OX2R .
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay at 1–100 µM concentrations for 48–72 hours .
Advanced Research Questions
Q. How can researchers address low synthetic yields in the sulfonylation step?
- Troubleshooting :
- Side Reactions : Competing amine oxidation or sulfonamide hydrolysis may occur. Use inert atmospheres (N₂/Ar) and anhydrous solvents .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity.
- Workup : Extract unreacted starting materials with 5% NaHCO₃ before chromatography.
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Methodological Harmonization :
Standardize Assays : Use identical cell lines (e.g., CHO-K1 for OX1R ), passage numbers, and serum-free media.
Orthogonal Validation : Pair radiometric binding with fluorescence polarization or calcium flux assays.
Statistical Analysis : Apply ANOVA to identify inter-assay variability (p < 0.05) and outlier removal via Grubbs’ test .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the thiophene-2-sulfonyl group?
- Design :
Substituent Variation : Synthesize analogs with phenyl-, pyridine-, or furan-sulfonyl groups.
Electronic Effects : Introduce electron-withdrawing (NO₂) or donating (OCH₃) groups on the thiophene ring.
- Testing : Compare OX1R binding affinity (Kᵢ) and functional antagonism (IC₅₀) in calcium mobilization assays. Correlate results with Hammett σ constants to assess electronic contributions .
Q. What advanced analytical methods can resolve ambiguities in stereochemistry or conformational dynamics?
- X-ray Crystallography : Grow single crystals via vapor diffusion (ethyl acetate/hexane). Resolve absolute configuration and hydrogen-bonding networks (e.g., sulfonyl-O···H-N interactions) .
- Dynamic NMR : Analyze temperature-dependent splitting of tetrahydroquinoline CH₂ protons to study ring-flipping kinetics in DMSO-d₆ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
